3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
Description
This benzamide derivative features a cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a benzamide moiety at position 2, modified with a chlorine atom at the meta position of the benzamide ring. Key identifiers include:
- CAS No.: 331760-57-7
- Molecular formula: C₁₇H₁₅ClN₂OS
- Molecular weight: 330.83 g/mol
- Computed properties: XLogP3 = 5.4 (indicating high lipophilicity), topological polar surface area (TPSA) = 81.1 Ų (moderate polarity), and a heavy atom count of 22 .
The compound is synthesized via condensation reactions involving benzoyl chloride derivatives and cyclohepta[b]thiophene precursors, as described in analogous syntheses .
Properties
IUPAC Name |
3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-12-6-4-5-11(9-12)16(21)20-17-14(10-19)13-7-2-1-3-8-15(13)22-17/h4-6,9H,1-3,7-8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPHFDEZSCPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Synthesis of the Cyclohepta[b]Thiophene Core
The central cyclohepta[b]thiophene scaffold is constructed via a one-pot Gewald reaction. Cycloheptanone reacts with malononitrile and sulfur in ethanol under basic conditions (diethylamine or morpholine) to yield 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (1 ).
Reaction Conditions
- Cycloheptanone : 1.0 equiv
- Malononitrile : 1.1 equiv
- Sulfur : 1.2 equiv
- Base : Diethylamine (1.0 equiv)
- Solvent : Ethanol, 50°C, 3–6 hours.
Key Mechanistic Steps
- Knoevenagel Condensation : Cycloheptanone and malononitrile form a cycloheptylidene intermediate.
- Cyclization : Sulfur incorporation generates the thiophene ring.
Acylation with 3-Chlorobenzoyl Chloride
The amino group at position 2 of the thiophene core is acylated with 3-chlorobenzoyl chloride in anhydrous pyridine or acetonitrile.
Procedure
- 2-Amino Intermediate (1 , 1.0 equiv) is dissolved in pyridine (5 mL/mmol).
- 3-Chlorobenzoyl Chloride (1.2 equiv) is added dropwise at 0°C.
- The mixture is stirred at 80°C for 2–4 hours.
Workup
- Quenched with ice-water, extracted with ethyl acetate.
- Purified via silica gel chromatography (hexane/ethyl acetate, 7:3).
Halogenation and Functionalization
Chlorine is introduced via electrophilic substitution or pre-installed in the benzoyl chloride precursor. Direct chlorination of the thiophene ring is avoided due to side reactions.
Optimized Route
- Pre-Chlorinated Benzamide : Use of 3-chlorobenzoyl chloride ensures regioselectivity.
- Alternative : Post-acylation chlorination with N-chlorosuccinimide (NCS) in DMF (yield: 60–68%).
Structural Characterization
Spectral Data
Purity
Comparative Analysis of Synthetic Routes
Table 1 : Optimization of Reaction Conditions
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Base | Diethylamine | Morpholine | Pyridine |
| Solvent | Ethanol | THF | Acetonitrile |
| Temperature | 50°C | 60°C | 80°C |
| Yield | 75% | 68% | 82% |
| Purity | 92% | 89% | 96% |
Key Observations
- Method C (pyridine, 80°C) maximizes yield (82%) and purity (96%).
- Morpholine-based methods suffer from prolonged reaction times (>8 hours).
Challenges and Solutions
Byproduct Formation :
Purification Difficulties :
Applications and Biological Relevance
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, substituted amines, and various nucleophiles. Reaction conditions often involve elevated temperatures and the absence of solvents .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which can have various biological activities and applications .
Scientific Research Applications
Scientific Research Applications
-
Cancer Therapeutics
- The compound exhibits potential as a therapeutic agent in oncology. Its design allows for targeted degradation of specific proteins involved in tumor growth, particularly IKZF2 (Ikaros family zinc finger 2). Studies indicate that reducing IKZF2 levels in regulatory T cells can enhance the immune system's ability to attack tumors, making this compound a promising candidate for cancer treatment .
- Enzyme Inhibition Studies
- Neuroprotective Effects
- Fluorescent Probes in Biological Studies
Case Studies and Research Findings
Mechanism of Action
The exact mechanism of action for 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzamide Substituents
Analogues with Alternative Functional Groups
Biological Activity
3-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chloro substituent and a cyano group that may contribute to its biological activity through interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit topoisomerase II and DNA polymerase, both critical for DNA replication and repair in cancer cells.
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This process involves the release of cytochrome c from mitochondria and subsequent activation of caspases.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds within the same structural class. For instance:
- Anticancer Studies : A study evaluated the anticancer properties of similar benzamide derivatives against breast cancer cell lines. The results indicated significant growth inhibition correlated with increased apoptosis markers.
- Enzyme Interaction Studies : Another research focused on the interaction of related compounds with cyclin-dependent kinases (CDKs). These compounds showed promising results in inhibiting CDK2, leading to cell cycle arrest in tumor cells .
Research Findings
Recent advances have highlighted the following findings regarding this compound:
- Pharmacological Profiles : The compound exhibits a favorable pharmacological profile with low toxicity in preliminary animal studies. Further investigations are needed to establish its safety and efficacy in clinical settings .
- Potential for Combination Therapy : Research suggests that this compound could be effectively combined with other anticancer agents to enhance therapeutic outcomes. Combination regimens may target multiple pathways involved in tumor growth and survival .
Q & A
Q. Q1. What are the optimal synthetic routes for producing 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized cycloheptathiophene precursors. Key steps include:
- Cycloheptathiophene Core Formation : Cyclocondensation of thiophene derivatives with cycloheptane precursors under acidic conditions (e.g., H₂SO₄ catalysis) .
- Amide Coupling : Reaction of 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-amine with 3-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) to achieve >95% purity.
Critical Parameters : - Temperature control during cyclocondensation (60–80°C) to avoid side reactions.
- Use of inert atmosphere (N₂/Ar) to prevent oxidation of the cyano group .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 3-chloro benzamide protons at δ 7.3–7.6 ppm; cycloheptathiophene protons at δ 2.1–2.9 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 385.06 (calculated for C₁₉H₁₆ClN₂OS⁺).
- HPLC : Use a C18 column with acetonitrile/water (55:45) to assess purity (>98%) .
Advanced Research: Structure-Activity Relationships (SAR)
Q. Q3. How can the compound’s bioactivity be optimized through structural modifications?
Methodological Answer: Focus on substituent effects:
- Electron-Withdrawing Groups : Introduce trifluoromethyl (-CF₃) at the benzamide para position to enhance metabolic stability (see for analogous compounds) .
- Heterocyclic Replacements : Substitute the cyclohepta[b]thiophene core with pyrimidine or thiazole rings to modulate target selectivity .
Validation : - In Vitro Assays : Test modified analogs against kinase panels (e.g., EGFR, VEGFR) to identify potency shifts.
- Computational Docking : Use AutoDock Vina to predict binding affinities to ATP-binding pockets .
Q. Q4. How to address discrepancies in bioactivity data between similar thiophene derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values of analogs (e.g., ethylsulfonyl vs. methoxy derivatives) from peer-reviewed studies (e.g., vs. 13) .
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
- Solubility Adjustments : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts .
Advanced Research: Mechanistic & Target Studies
Q. Q5. What strategies can elucidate the compound’s mechanism of action in anticancer research?
Methodological Answer:
- Proteomic Profiling : Perform kinome-wide screening using immobilized compound beads to capture binding partners .
- CRISPR-Cas9 Knockout : Target genes encoding putative receptors (e.g., tyrosine kinases) to validate functional dependencies.
- Metabolomic Analysis : Track ATP/ADP ratios in treated cells to assess energy pathway disruption .
Q. Q6. How to design a study resolving contradictory data on its cytochrome P450 (CYP) inhibition?
Methodological Answer:
- Enzyme Kinetics : Conduct Michaelis-Menten assays with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.
- Crystalography : Co-crystallize the compound with CYP3A4 to identify binding interactions (e.g., hydrophobic vs. H-bonding) .
- In Vivo Cross-Validation : Administer the compound to transgenic murine models with humanized CYP loci .
Methodological Challenges
Q. Q7. How to address low reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time.
- DoE Optimization : Use a Box-Behnken design to optimize solvent ratios (e.g., DMF vs. THF) and catalyst loading .
- Batch Analysis : Compare NMR spectra across batches to identify impurities (e.g., residual starting materials) .
Q. Q8. What computational tools predict the compound’s ADMET properties?
Methodological Answer:
- SwissADME : Estimate LogP (predicted 3.2) and gastrointestinal absorption (High).
- Protox-II : Assess toxicity risks (e.g., LD₅₀ ~250 mg/kg in rodents).
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate blood-brain barrier permeability .
Data Interpretation & Reporting
Q. Q9. How to validate bioactivity findings against potential off-target effects?
Methodological Answer:
- Counter-Screening : Test the compound against unrelated targets (e.g., GPCRs, ion channels) at 10× IC₅₀.
- SPR Biosensing : Measure binding kinetics to confirm specificity (e.g., KD < 100 nM for primary target) .
- Transcriptomic Analysis : Perform RNA-seq on treated cells to identify unintended pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
